molecular formula C17H20ClN3O4S B2354379 N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine CAS No. 869075-34-3

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine

Cat. No.: B2354379
CAS No.: 869075-34-3
M. Wt: 397.87
InChI Key: NPUIXFCQLZUAOD-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine is a complex organic compound that features a combination of aromatic rings, sulfonamide, and carbamimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine typically involves multiple steps. One common approach is to start with the preparation of the 4-chlorophenethylamine, which is then reacted with an isocyanate to form the corresponding carbamimidoyl derivative. This intermediate is subsequently reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-N’-methylcarbamimidoyl-2,5-dimethoxybenzenesulfonamide
  • N-(4-chlorophenethyl)-N’-ethylcarbamimidoyl-2,5-dimethoxybenzenesulfonamide
  • N-(4-chlorophenethyl)-N’-propylcarbamimidoyl-2,5-dimethoxybenzenesulfonamide

Uniqueness

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and carbamimidoyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXFCQLZUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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